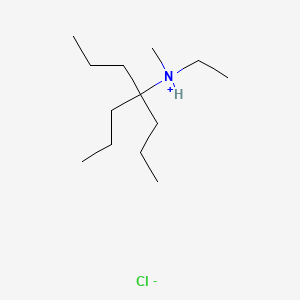
Aziridine, 1-lauroyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-lauroyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The lauroyl group attached to the aziridine ring enhances its lipophilicity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aziridine, 1-lauroyl- can be synthesized through various methods. One common approach involves the reaction of lauroyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with good efficiency.
Another method involves the ring-opening of epoxides with amines, followed by acylation with lauroyl chloride
Industrial Production Methods
Industrial production of aziridines often involves the use of aminoethanol as a starting material. The Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1-lauroyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The lauroyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize aziridines to aziridine N-oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce aziridines to amines.
Major Products Formed
Nucleophilic Ring-Opening: The major products are amines, alcohols, or thiols, depending on the nucleophile used.
Oxidation: Aziridine N-oxides are the primary products.
Reduction: The primary products are amines.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-lauroyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of aziridine, 1-lauroyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to biological effects such as DNA alkylation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Aziridine, 1-lauroyl- can be compared with other aziridine derivatives and similar three-membered heterocycles:
Aziridine: The parent compound, aziridine, is less lipophilic and has different reactivity compared to aziridine, 1-lauroyl-.
Ethylene Oxide: A three-membered oxygen-containing heterocycle, ethylene oxide, is less reactive than aziridines but is widely used in industrial applications.
Conclusion
Aziridine, 1-lauroyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
48163-10-6 |
|---|---|
Molekularformel |
C14H27NO |
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-15/h2-13H2,1H3 |
InChI-Schlüssel |
XLOMPIAMFZQSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)





![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)

![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)



![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
